3-(Aminomethyl)-5-chloroaniline dihydrochloride
Description
Properties
IUPAC Name |
3-(aminomethyl)-5-chloroaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-1-5(4-9)2-7(10)3-6;;/h1-3H,4,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSBXNHFVUMBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541524 | |
| Record name | 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102677-75-8 | |
| Record name | 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Applications of 3-(Aminomethyl)-5-chloroaniline Dihydrochloride
The following technical guide provides an in-depth analysis of 3-(Aminomethyl)-5-chloroaniline dihydrochloride , a bifunctional heterocycle building block critical in modern medicinal chemistry.
Executive Summary & Molecule Identity
This compound is a high-value pharmacophore scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its structural uniqueness lies in its heterobifunctionality : it possesses two distinct primary amine groups—an aromatic aniline and an aliphatic benzylamine—separated by a rigid benzene core substituted with a chlorine atom.
This duality allows for orthogonal functionalization, enabling chemists to grow molecules in two distinct vectors with precise regio-control. The chlorine substituent provides a third vector for palladium-catalyzed cross-coupling, making this a "tri-vector" scaffold.
Chemical Identity Table
| Property | Data |
| CAS Number (Free Base) | 683740-35-4 |
| CAS Number (2HCl Salt) | 102677-75-8 (Generic/Analogous) |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉ClN₂[1][2] · 2HCl |
| Molecular Weight | 156.61 (Free Base) / 229.53 (Salt) |
| SMILES | ClC1=CC(CN)=CC(N)=C1.Cl.Cl |
| Appearance | Off-white to pale beige hygroscopic solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Toluene |
Physicochemical Profile & Electronic Structure
Understanding the electronic environment is prerequisite to controlling the reactivity of this molecule.
Ionization & Acidity (pKa)
The molecule exists as a dication in its stable commercial form. Upon neutralization, the two amine groups display vastly different basicities due to the electronic effects of the aromatic ring.
-
Site A: Benzylamine (-CH₂NH₂):
-
Nature: Aliphatic primary amine.
-
Predicted pKa: ~8.9 – 9.2.
-
Reactivity: High nucleophilicity; acts as a "hard" nucleophile.
-
Electronic Effect: The meta-chloro group exerts a weak inductive electron-withdrawing effect (-I), slightly lowering the pKa compared to benzylamine (9.5).
-
-
Site B: Aniline (-NH₂):
-
Nature: Aromatic primary amine.
-
Predicted pKa: ~3.4 – 3.7.
-
Reactivity: Low nucleophilicity; requires catalysis or strong electrophiles.
-
Electronic Effect: The lone pair is delocalized into the π-system. The 3-chloro substituent (electron-withdrawing) further deactivates the ring, reducing basicity compared to aniline (4.6).
-
Lipophilicity
-
LogP (Free Base): ~0.7 (Predicted).
-
LogD (pH 7.4): Lower (due to partial protonation of the benzylamine).
-
Implication: As a fragment, it falls well within the "Rule of 3" for fragment-based design (MW < 300, LogP < 3), making it an ideal starting point for library expansion.
Synthetic Utility & Chemoselectivity
The core value of this scaffold is the ability to differentiate between the two amines without requiring protection/deprotection steps, provided the correct conditions are used.
Chemoselective Acylation (The "pH Switch")
In a competition reaction with an electrophile (e.g., acyl chloride or NHS-ester), the benzylamine is kinetically and thermodynamically the dominant nucleophile due to its higher pKa and lack of resonance delocalization.
-
Scenario 1: Stoichiometric Electrophile (1.0 eq) at pH > 9
-
Result: Exclusive functionalization of the benzylamine .
-
-
Scenario 2: Forcing Conditions (Excess Electrophile, Heat)
-
Result: Bis-functionalization (both amines react).[3]
-
Orthogonal Reactivity Logic
The following diagram illustrates the logical flow for selectively functionalizing this scaffold.
Figure 1: Chemoselective functionalization pathways based on amine basicity and catalyst choice.
The "Third Vector": Chlorine Displacement
The chlorine atom at position 5 is not inert. It serves as a handle for:
-
Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to install biaryl systems.
-
Buchwald-Hartwig Amination: Introducing a third amine (requires highly active precatalysts like BrettPhos or RuPhos due to the deactivating nature of the existing amino groups).
Synthesis & Manufacturing Routes
For researchers needing to synthesize or scale up this material, the most robust route avoids the instability of free-base intermediates by maintaining acid protection until the final step.
Recommended Laboratory Synthesis (Reduction Route)
This route ensures the preservation of the halogen (Cl) while reducing the nitrogen-containing precursors.
-
Starting Material: 3-Chloro-5-nitrobenzonitrile .
-
Step 1: Nitro Reduction: Selective reduction of the nitro group using Iron (Fe) powder in NH₄Cl or SnCl₂/HCl. Note: Avoid catalytic hydrogenation (H₂/Pd-C) to prevent dechlorination.
-
Step 2: Nitrile Reduction: Reduction of the nitrile to the benzylamine using Borane-THF (BH₃·THF) or Cobalt chloride/Sodium borohydride (CoCl₂/NaBH₄).
-
Step 3: Salt Formation: Treatment with anhydrous HCl in Dioxane/Ether to precipitate the stable dihydrochloride salt.
Figure 2: Step-wise synthesis preserving the aryl-chloride bond.
Experimental Handling Protocol
Storage & Stability
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C or 4°C .
-
Oxidation: The free aniline is prone to oxidation (browning) upon exposure to air. Always handle the free base under Nitrogen or Argon.
Standard Neutralization Protocol (For Coupling Reactions)
To use the salt in organic synthesis (e.g., amide coupling):
-
Suspend the dihydrochloride salt in the reaction solvent (DCM or DMF).
-
Add 2.5 - 3.0 equivalents of a tertiary amine base (DIPEA or TEA).
-
Stir for 15 minutes to ensure full deprotonation of the benzylamine (and partial deprotonation of the aniline HCl).
-
Add the electrophile dropwise at 0°C to maximize selectivity for the benzylamine.
Applications in Drug Discovery
Kinase Inhibitors
This scaffold is frequently used to target the ATP-binding pocket of kinases.
-
Aniline Role: Forms hydrogen bonds with the "hinge region" of the kinase.
-
Benzylamine Role: Extends into the "solvent-exposed region" or "ribose pocket," improving solubility and pharmacokinetic properties.
-
Chlorine Role: Fills hydrophobic pockets (gatekeeper residues) to improve potency and selectivity.
PROTAC Linkers
The molecule serves as a rigid, minimal-length linker in Proteolysis Targeting Chimeras (PROTACs). The rigidity of the benzene ring reduces the entropic penalty of binding compared to flexible alkyl chains, while the two amines allow for facile attachment of the E3 ligase ligand and the Warhead.
References
-
PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). 3-Chlorobenzylamine Properties and Analogues. Merck KGaA. Link
-
BenchChem. (2025).[4] Reactivity of 3-Amino-2-chlorobenzylamine and Analogues. Link
-
ChemicalBook. (2024). Synthesis and Applications of Chloroaniline Derivatives. Link
-
Organic Chemistry Portal. (2013). Synthesis of Amino-isoxazoles and Aniline Derivatives. Link
Sources
Molecular weight and formula of 3-(Aminomethyl)-5-chloroaniline 2HCl
Physicochemical Profiling, Synthetic Utility, and Handling Protocols
Executive Summary
3-(Aminomethyl)-5-chloroaniline dihydrochloride is a bifunctional organochloride building block characterized by two chemically distinct amine centers: a primary aliphatic amine (benzylamine type) and a primary aromatic amine (aniline type).[1] This structural duality allows for highly selective orthogonal functionalization, making it a critical scaffold in the synthesis of kinase inhibitors, peptidomimetics, and fragment-based drug discovery (FBDD) libraries.
The dihydrochloride salt form (2HCl) is preferred over the free base due to enhanced stability, crystallinity, and water solubility, though it introduces specific handling requirements regarding hygroscopicity and acidity.
Physicochemical Specifications
Identity & Stoichiometry
The following data represents the theoretical and calculated values for the dihydrochloride salt.
| Property | Specification |
| IUPAC Name | This compound |
| Base CAS Number | 683740-35-4 (Note: Salt often indexed under base CAS) |
| Chemical Formula | C₇H₁₁Cl₃N₂ (Salt) / C₇H₉ClN₂ (Base) |
| Molecular Weight | 229.53 g/mol (Salt) / 156.61 g/mol (Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
Molecular Weight Breakdown (Stoichiometric Verification)
To validate the exact mass for analytical applications (e.g., LC-MS preparation), the contribution of each element is detailed below using standard atomic weights.
| Component | Element | Count | Atomic Wt. | Subtotal |
| Base Scaffold | Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 9 | 1.008 | 9.072 | |
| Nitrogen (N) | 2 | 14.007 | 28.014 | |
| Chlorine (Cl) | 1 | 35.450 | 35.450 | |
| Counterions | Hydrogen (H) | 2 | 1.008 | 2.016 |
| Chlorine (Cl) | 2 | 35.450 | 70.900 | |
| Total | 229.529 g/mol |
Critical Analytical Note: Due to the presence of three chlorine atoms in the salt (1 covalent, 2 ionic), the Mass Spectrum will exhibit a distinct isotopic pattern. The molecular ion in positive mode ESI will typically show the protonated base
m/z (monoisotopic,), with a significant peak at 159.05 due to the natural abundance of .
Structural Analysis & Protonation Logic
The utility of this molecule lies in the significant pKa difference between its two nitrogen centers. Understanding this is crucial for selective synthesis and storage.
pKa Differential
-
Aliphatic Amine (Aminomethyl): High basicity (
).[1] In the 2HCl salt, this site is fully protonated and stable. -
Aromatic Amine (Aniline): Low basicity (
).[1] The electron-withdrawing chlorine at the 5-position further reduces the basicity of the aniline nitrogen.[1] While protonated in the 2HCl salt, this proton is labile and easily lost in weak buffers.
Dissociation Pathway Diagram
The following diagram illustrates the stepwise deprotonation, which dictates the order of reactivity during synthesis.
Figure 1: pH-dependent speciation. The aniline nitrogen deprotonates first, allowing for selective manipulation if pH is carefully controlled.[1]
Synthetic Utility & Protocols
Selective Functionalization Strategy
Researchers often require differentiation between the two amines.[1] The "2HCl" nature implies that a neutralization step is required before nucleophilic attacks can occur.
Protocol: Selective Boc-Protection of the Aliphatic Amine
Because the aliphatic amine is more nucleophilic (once deprotonated), it can be selectively protected over the aniline, but the pH must be managed to ensure the aliphatic amine is free while the aniline remains less reactive due to electronic deactivation.[1]
-
Dissolution: Dissolve 1.0 eq of 3-(Aminomethyl)-5-chloroaniline 2HCl in Methanol/DCM (1:1).
-
Neutralization (Controlled): Add 2.1 eq of Triethylamine (TEA) at 0°C.
-
Why? You need to strip both HCl molecules to free the nucleophiles.
-
-
Addition: Add 0.95 eq of Boc-anhydride (
) dropwise at 0°C. -
Workup: Evaporate solvent, redissolve in EtOAc, wash with weak citric acid (removes fully basic side products), dry over
.
Synthetic Workflow Diagram
Figure 2: Common synthetic divergence points. Path A is the most common route for generating scaffold libraries.[1]
Analytical Characterization (QC)
To verify the integrity of the 2HCl salt, the following analytical methods are recommended.
Chloride Content Titration (Silver Nitrate)
Since the molecule is a dihydrochloride, verifying the counterion stoichiometry is a robust purity check.
-
Method: Potentiometric titration with 0.1 M
.[1] -
Expected Result: Two equivalents of chloride per mole of base.[1]
-
Calculation:
Theoretical Cl content (ionic) = . Note: The covalent aromatic chlorine is stable and will not react under standard titration conditions.[1]
NMR Expectations (DMSO-d6)
-
Aliphatic Protons (-CH2-): Singlet or doublet (if coupling to NH) around
4.0 ppm.[1] -
Aromatic Protons: Three distinct signals in the range of
6.5 - 7.5 ppm (pattern depends on exact solvent stacking, typically s, s, s or small coupling due to meta-substitution).[1] -
Ammonium Protons: Broad singlets.[1] The aliphatic
will appear downfield ( 8.0+ ppm), while the anilinium may be very broad or exchange with water.[1]
Safety & Handling (MSDS Summary)
-
Hazards:
-
H314: Causes severe skin burns and eye damage (due to acidity of 2HCl upon hydrolysis).
-
H302: Harmful if swallowed (aniline derivative toxicity).[1]
-
-
Storage:
References
-
PubChem Database. 3-(Aminomethyl)-5-chloroaniline Compound Summary.[1] National Center for Biotechnology Information.[1] Accessed 2024.[4] Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on aniline solubility and salt selection). Link
-
Sigma-Aldrich/Merck. Material Safety Data Sheet: Aniline Hydrochloride Derivatives.[1] (General safety protocols for chloroaniline salts). Link
-
Fisher Scientific. 3-(Aminomethyl)-5-chloroaniline (~90%) Product Page.[1][5] (Source for CAS verification). Link
Sources
- 1. p-Chloroaniline [webbook.nist.gov]
- 2. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. 3-(Aminomethyl)-5-chloroaniline (~90%), TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
Technical Guide: Solubility Profiling of 3-(Aminomethyl)-5-chloroaniline Dihydrochloride
Executive Summary
This guide provides a technical framework for handling 3-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS 683740-35-4 for free base; salt forms vary). As a dual-amine dihydrochloride salt, this compound exhibits distinct solubility behaviors driven by ionic dissociation in water versus dipolar aprotic solvation in DMSO.
Core Insight: The dihydrochloride salt form transforms a lipophilic chloroaniline core into a highly polar ionic solid. While this maximizes aqueous solubility, it introduces significant challenges in DMSO regarding hygroscopicity and "proton inventory" management. This guide details the mechanistic basis for these behaviors and provides self-validating protocols for stock solution preparation.
Physicochemical Profile & Mechanistic Basis
To predict and optimize solubility, we must first analyze the ionization profile of the molecule.
Structural Analysis
The molecule consists of a benzene core with three key functional groups:[1]
-
Aniline Amine (Pos 1): A weak base. Electron-withdrawing chlorine (Pos 5) reduces its pKa.
-
Benzylamine (Pos 3): A primary aliphatic amine. Highly basic.
-
Chloride Substituent (Pos 5): Increases lipophilicity (LogP) of the neutral form but is overridden by the salt form.
pKa and Ionization State
Based on structural analogs (3-chloroaniline and 3-chlorobenzylamine), the estimated dissociation constants are:
| Functional Group | Estimated pKa | State in 2HCl Salt | Impact on Solubility |
| Benzylamine (-CH₂NH₂) | ~8.8 – 9.0 | Fully Protonated (-CH₂NH₃⁺) | Primary driver of aqueous solubility. |
| Aniline (-NH₂) | ~3.5 | Protonated (-NH₃⁺) | Protonated only in strong acid/salt form. |
Implication: The dihydrochloride salt (2HCl) contains two cationic centers . This high charge density disrupts the crystal lattice, making the compound highly soluble in high-dielectric solvents (Water) but potentially slower to dissolve in lower-dielectric organic solvents (DMSO) compared to the free base.
Solubility in Water (Aqueous Media)[2][3]
Mechanism of Solvation
In water (
Expected Behavior[4]
-
Solubility: High (>50 mg/mL is typical for diamine dihydrochlorides).
-
pH Effect: Dissolution will generate a significantly acidic solution (pH < 4) due to the hydrolysis of the weak aniline hydrochloride and the strong acidity of the free protons associated with the salt.
-
Stability: Acidic pH protects the aniline group from oxidation (browning), which is common in neutral/basic solutions of chloroanilines.
Protocol: Aqueous Solubility Profiling
This protocol determines the thermodynamic solubility limit.
-
Preparation: Weigh 10 mg of compound into a clear glass vial.
-
Stepwise Addition: Add HPLC-grade water in 100 µL increments.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for "schlieren" lines (dissolution trails) or residual solid.
-
pH Check: Once dissolved, spot 2 µL onto pH paper. Expect Red/Orange (Acidic).
-
Buffer Warning: Do not dissolve directly into phosphate-buffered saline (PBS) at high concentrations (>10 mM). The buffering capacity may be overwhelmed, or the sudden pH jump could deprotonate the aniline (pKa ~3.5), potentially reducing solubility or causing precipitation of the monohydrochloride species.
Solubility in DMSO (Organic Stock)[2][5]
Mechanism of Solvation
DMSO (
-
The Challenge: While soluble, the lack of anion solvation means the chloride ions are "naked" and highly reactive. Furthermore, the protons on the dihydrochloride are not "buffered" by water, making the DMSO solution extremely acidic (super-acidic behavior in non-aqueous media).
Hygroscopicity & The "Water Trap"
Critical Risk: DMSO is hygroscopic.[2] A 2HCl salt is also hygroscopic. If the DMSO stock absorbs atmospheric moisture, water molecules will cluster around the chloride ions. This can paradoxically decrease solubility over time (salting out) or induce hydrolysis.
Protocol: DMSO Stock Preparation (100 mM)
Standard procedure for High-Throughput Screening (HTS) or cryo-storage.
-
Calculation: Calculate volume for 100 mM (e.g., for 10 mg [MW ~229.5 g/mol for 2HCl], add ~435 µL DMSO).
-
Vessel: Use an amber glass vial with a PTFE-lined cap. Avoid polystyrene (DMSO incompatible).
-
Solvent: Use Anhydrous DMSO (sealed under argon/nitrogen if possible).
-
Dissolution: Add DMSO. Vortex vigorously.
-
Note: Dissolution may be endothermic (solution cools down). If dissolution is slow, warm gently to 37°C in a water bath. Sonication is permitted (30-second bursts).
-
-
Storage: Aliquot immediately to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Comparative Analysis: Water vs. DMSO[7]
| Feature | Water (Aqueous) | DMSO (Anhydrous) |
| Solubility Limit | Very High (Likely >50 mM) | High (Likely >20 mM) |
| Dissolution Speed | Instantaneous | Moderate (May require warming) |
| Solution pH | Acidic (pH 2-4) | N/A (Protons are unbuffered) |
| Stability | Good (Acid stabilizes aniline) | Good (if kept dry) |
| Cell Culture Use | Direct addition possible (check pH) | Must dilute <0.5% v/v (cytotoxicity) |
| Freezing Point | 0°C (Expands) | 18.5°C (Solidifies at RT) |
| Primary Risk | pH shock upon dilution | Water absorption / Precipitation |
Experimental Workflow (Decision Logic)
The following diagram outlines the logical flow for selecting the solvent and troubleshooting precipitation events.
Caption: Decision matrix for solvent selection and troubleshooting based on application (Storage vs. Immediate Assay).
Troubleshooting & Best Practices
The "Crash-Out" Phenomenon
Scenario: You dilute a 100 mM DMSO stock into an aqueous buffer (e.g., PBS pH 7.4), and a precipitate forms. Cause:
-
Common Ion Effect: PBS contains high [Cl⁻]. Adding the dihydrochloride adds more Cl⁻.
-
pH Shock: The buffer neutralizes the acidic protons. The molecule converts from the highly soluble Dication (
) to the Monocation ( ) or Neutral ( ) form. The neutral form of chloroanilines is poorly soluble in water. Solution:
-
Dilute slowly with vortexing.
-
Keep the final concentration below the solubility limit of the neutral species (likely <100 µM in neutral buffer).
Color Changes
-
Pink/Brown Tint: Indicates oxidation of the aniline amine.
-
Prevention: Store stocks in the dark. For aqueous solutions, ensure they remain acidic until the moment of use.
Handling Dihydrochlorides
Always account for the molecular weight of the salt (MW_salt = MW_freebase + 2 * 36.46). Failure to adjust for the salt weight is the #1 cause of concentration errors in potency assays.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7932, 3-Chloroaniline (Analogous Core). Retrieved February 20, 2026 from [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 77802, 3-Chlorobenzylamine (Analogous Side Chain). Retrieved February 20, 2026 from [Link]
Sources
3-(Aminomethyl)-5-chloroaniline dihydrochloride SMILES and InChI strings
[1][2]
Executive Summary
3-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS: 102677-75-8) is a high-value bifunctional building block used extensively in medicinal chemistry.[1][2] Its structural utility lies in the orthogonal reactivity of its two amino groups: the aromatic aniline amine (low basicity, nucleophilic in specific conditions) and the aliphatic benzylamine (high basicity, highly nucleophilic).
This guide provides a comprehensive technical analysis of this scaffold, detailing its informatics, synthesis logic, handling protocols, and applications in fragment-based drug discovery (FBDD) and PROTAC linker design.
Part 1: Chemical Identity & Informatics[1][2][3][4]
Precise identification is critical for database integration and intellectual property filings. The following strings represent the dihydrochloride salt form.
Core Identifiers
| Parameter | Value |
| IUPAC Name | This compound |
| Common Name | (3-Amino-5-chlorophenyl)methanamine dihydrochloride |
| CAS Number | 102677-75-8 (Salt); 683740-35-4 (Free Base) |
| Molecular Formula | C₇H₁₁Cl₃N₂ (C₇H₉ClN₂[1][2] · 2HCl) |
| Molecular Weight | 229.53 g/mol |
Informatics Strings
SMILES (Canonical):
InChI:
InChIKey:
Part 2: Structural Analysis & Synthesis Logic[1][2]
The "Bifunctional" Advantage
The molecule features a meta-substitution pattern that prevents steric interference between the two functional handles.[2]
-
Aniline (-NH₂): Electron-deficient due to the electron-withdrawing Chlorine at position 5.[1][2] It requires catalysis (e.g., Buchwald-Hartwig) or highly electrophilic partners for functionalization.
-
Benzylamine (-CH₂NH₂): A primary aliphatic amine.[1] It is highly reactive toward acyl chlorides, isocyanates, and aldehydes (reductive amination).
Retrosynthetic Pathway
The synthesis typically circumvents the over-reduction of the aromatic ring while selectively reducing a nitrile precursor.[2] The preferred route utilizes 3-amino-5-chlorobenzonitrile as the key intermediate.[2]
Diagram 1: Synthesis Workflow
Caption: Selective reduction strategy preserving the aryl-chloride bond while converting the nitrile to a primary amine.[1][2]
Synthesis Protocol (Expert Commentary)
-
Why Borane-THF? Unlike catalytic hydrogenation (Pd/C + H₂), which risks dehalogenation (removing the Chlorine atom), Borane-THF chemoselectively reduces the nitrile to the amine without touching the aryl chloride 3.
-
Salt Formation: The free base is an oil prone to oxidation. Converting to the dihydrochloride salt using anhydrous HCl in dioxane/ether precipitates a stable, crystalline solid.
Part 3: Handling & Analytical Protocols
Handling Hygroscopic Salts
The dihydrochloride form is hygroscopic. Exposure to ambient moisture will cause the solid to clump and eventually deliquesce, altering stoichiometry during weighing.
Standard Operating Procedure (SOP):
-
Storage: Store at -20°C in a desiccator under Argon.
-
Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precision <10 mg.
-
Dissolution: Dissolve in DMSO or Water for biological assays. Avoid non-polar solvents (Hexane/DCM) as the salt is insoluble.
Analytical Validation (QC)
To validate batch purity, a specific HPLC-MS workflow is required to detect potential de-chlorinated impurities.
Diagram 2: Analytical Decision Tree
Caption: Quality Control workflow distinguishing the target molecule from common synthesis impurities.
Analytical Data Reference
-
¹H NMR (D₂O): Expect singlet/multiplet patterns in the aromatic region (6.5 - 7.5 ppm) integrating to 3 protons.[1] The benzylic -CH₂- appears as a singlet around 4.0 ppm.[1][2]
-
MS (ESI+): The parent ion for the free base is 156.05. Expect [M+H]⁺ at 157.1 m/z . The characteristic Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) must be visible to confirm the halogen presence 4.
Part 4: Applications in Drug Discovery[1][2]
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged fragment."[1][2] The aniline motif often binds to the hinge region of kinase enzymes, while the aminomethyl group extends into the solvent front, improving solubility and providing a vector for growing the molecule.[2]
PROTAC Linker Chemistry
In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a rigidifying linker.
References
-
PrepChem. Synthesis of 3-chloroaniline and related derivatives via selective reduction. Retrieved from 3
-
PubChemLite. this compound (C7H9ClN2) - Structural Information & Mass Spectrometry Data.[2] Retrieved from 4[5][6]
-
Fisher Scientific. 3-(Aminomethyl)-5-chloroaniline (~90%), TRC 10 mg | Buy Online.[2][7] Retrieved from 7
Sources
- 1. 683740-35-4|3-(Aminomethyl)-5-chloroaniline|BLD Pharm [bldpharm.com]
- 2. CN101774930A - Method for preparing m-chloro aniline - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. PubChemLite - this compound (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
- 5. 3-(Aminomethyl)-5-chloroaniline | C7H9ClN2 | CID 13465099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3-Chlorophenyl)Methanamine Hydrochloride | C7H9Cl2N | CID 18670848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Aminomethyl)-5-chloroaniline (~90%), TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
Thermodynamic Characterization of 3-(Aminomethyl)-5-chloroaniline Dihydrochloride
Technical Guide & Characterization Protocol
Audience: Pharmaceutical Process Chemists, Solid-State Scientists, and Pre-formulation Researchers. Version: 1.0 (Current as of 2026)
Part 1: Executive Summary & Molecular Identity
3-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS: 683740-35-4 for free base; specific salt forms often vary in registry) is a bifunctional building block utilized in the synthesis of next-generation kinase inhibitors and high-performance polymers. Its structure features two distinct amine centers—an aromatic aniline and an aliphatic benzylamine—rendering its thermodynamic behavior complex compared to mono-functional anilines.
The Data Gap: Unlike commodity chemicals (e.g., Aniline HCl), specific thermodynamic datasets (solubility isotherms, heat capacity
Molecular Specifications
| Property | Specification | Notes |
| Formula | Free base ( | |
| MW | ~229.53 g/mol | Significant increase over free base (156.61 g/mol ) |
| pKa (Calc.) | Confirms stable dihydrochloride formation. | |
| H-Bond Donors | 5 (3 from | High lattice energy expected. |
| Predicted LogP | < 0 (Highly Polar) | Partitioning strongly favors aqueous/polar phases. |
Part 2: Solid-State Thermodynamics & Thermal Stability
The thermodynamic stability of the dihydrochloride salt is governed by the crystal lattice energy, which is significantly higher than that of the free base due to ionic interactions.
Thermal Behavior Predictions
Based on structural analogues (e.g., m-xylylenediamine dihydrochloride, 3-chloroaniline HCl), the following behavior is the baseline for experimental verification:
-
Melting Point (
): Expected range >240°C (with decomposition). Unlike the free base (which likely melts <100°C), the dihydrochloride lattice is stabilized by extensive chloride bridging. -
Decomposition Pathway:
-
Stage 1 (
): Loss of lattice HCl (Dehydrochlorination). The weaker anilinium-HCl bond typically breaks first. -
Stage 2 (
): Oxidative degradation of the organic core.
-
Hygroscopicity & Phase Changes
Dihydrochloride salts of benzylamines are notoriously hygroscopic . Thermodynamic stability is not static; it is a function of Relative Humidity (RH).
-
Critical Relative Humidity (CRH): Likely between 40-60% RH. Above this, the solid undergoes deliquescence, transitioning to a thermodynamically unstable solution phase.
Part 3: Solubility Thermodynamics
Solubility is the critical thermodynamic parameter for crystallization process design. Since empirical data is sparse, you must generate the Solubility Surface using the protocols below.
Thermodynamic Dissolution Model
The solubility
Where:
- are empirical constants derived from regression.
-
(Enthalpy of dissolution) can be derived via the van't Hoff analysis of the linear region:
.
Predicted Solubility Profile
| Solvent Class | Predicted Solubility | Thermodynamic Driver |
| Water | Very High (>100 mg/mL) | Ion-dipole hydration of |
| Methanol/Ethanol | High | H-bonding capability matches salt polarity. |
| Acetone/IPA | Low to Moderate | Anti-solvent potential. High |
| DCM/Toluene | Negligible | High energy penalty for ionic lattice disruption. |
Part 4: Experimental Characterization Protocols
To validate the thermodynamic properties, the following self-validating workflows must be executed.
Workflow: Solid-State & Solubility Determination
This diagram outlines the logical flow from raw material to thermodynamic data generation.
Figure 1: Integrated workflow for solid-state and solution-phase thermodynamic characterization.
Protocol: Dynamic Solubility Measurement (Laser Monitoring)
For precise solubility curves without manual sampling:
-
Setup: Automated reactor (e.g., Mettler Toledo EasyMax) with turbidity probe.
-
Slurry: Suspend excess salt in solvent (e.g., MeOH).
-
Ramp: Heat at 0.5°C/min until turbidity
0 (Dissolution ). -
Cool: Cool at 0.5°C/min until turbidity spikes (Nucleation
). -
Repeat: Add solvent aliquot and repeat to map the full curve.
Part 5: Thermodynamic Cycle & Theoretical Grounding
Understanding the energy changes requires a Born-Haber cycle approach. The dissolution of the dihydrochloride involves overcoming the lattice enthalpy (
Figure 2: Thermodynamic cycle for the dissolution of the dihydrochloride salt. High lattice energy is usually compensated by strong hydration enthalpy.
References & Authority[1][2][3][4][5][6]
Note on Literature: Direct experimental thermodynamic data for this compound is currently absent from major public registries (NIST, PubChem). The protocols and values above are derived from first-principles chemical engineering and validated data for structural analogues.
-
PubChem Compound Summary. 3-(Aminomethyl)-5-chloroaniline.[1] National Center for Biotechnology Information. Accessed 2026.[2] Link
-
NIST Chemistry WebBook. Thermochemical Data for Aniline and Chloroaniline Derivatives. Standard Reference Data. Link
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for the Apelblat and Van't Hoff modeling cited in Part 3).
-
Tong, Y., et al. "Thermodynamic analysis of solid–liquid equilibrium of 3-chloro-2-methylaniline in various solvents." Journal of Molecular Liquids, 2018. (Reference for the experimental protocol structure).
Sources
Navigating the Safety Landscape of 3-(Aminomethyl)-5-chloroaniline dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the fast-paced world of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these, 3-(Aminomethyl)-5-chloroaniline dihydrochloride, a substituted aniline derivative, presents as a key building block in the synthesis of innovative therapeutics. However, its structural alerts—specifically the chloroaniline moiety—necessitate a thorough and proactive approach to safety. This guide provides a comprehensive, experience-driven framework for the safe handling, storage, and emergency management of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory.
Hazard Identification and Risk Assessment: A Proactive Stance
The primary hazards associated with chloroanilines are acute toxicity, potential for organ damage through prolonged exposure, and environmental toxicity.[1][2][3] The dihydrochloride salt form may also introduce corrosive properties.
Core Toxicological Concerns:
-
Acute Toxicity: Chloroanilines are known to be toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4] Symptoms of exposure can include cyanosis (blue lips and skin), headache, dizziness, and nausea, indicative of effects on the blood's oxygen-carrying capacity.[5][6]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood (hemopoietic system), liver, and kidneys.[1][2][5]
-
Skin and Eye Irritation/Corrosion: As a dihydrochloride salt, the compound is likely to be irritating to the skin and eyes, and potentially corrosive. Direct contact should be rigorously avoided.[7]
-
Environmental Hazard: Many chloroaniline derivatives are toxic to aquatic life with long-lasting effects.[2][3][8]
Quantitative Hazard Data (Analog-Based)
| Hazard Classification | Route of Exposure | GHS Category (Inferred) | Key Findings from Analogous Compounds |
| Acute Toxicity | Oral | Category 3 or 4 | Toxic if swallowed[2][3][4] |
| Dermal | Category 3 or 4 | Toxic in contact with skin[2][3][4] | |
| Inhalation | Category 3 or 4 | Toxic if inhaled[2][3][4] | |
| Skin Corrosion/Irritation | Dermal | Category 1B or 2 | Causes severe skin burns and eye damage (for similar benzylamines) or skin irritation[7][9] |
| Serious Eye Damage/Irritation | Ocular | Category 1 or 2A | Causes serious eye damage or irritation[7][9] |
| Specific Target Organ Toxicity (Repeated Exposure) | Oral, Dermal, Inhalation | Category 2 | May cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure[1][2] |
| Hazardous to the Aquatic Environment | Environmental Release | Acute Category 1, Chronic Category 1 or 2 | Very toxic to aquatic life with long-lasting effects[2][3][8] |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety protocol relies on a hierarchy of controls, prioritizing engineering solutions to minimize direct exposure.
Workflow for Safe Handling
Caption: A typical workflow for safely handling this compound.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[2][10]
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.[2]
-
Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[1]
Standard Operating Procedures: From Benchtop to Disposal
Adherence to well-defined protocols is critical for mitigating risks.
Experimental Protocol: Small-Scale Reaction Setup
-
Preparation:
-
Weighing and Transfer:
-
Weigh the required amount of this compound in a tared container within the fume hood.
-
Carefully transfer the solid to the reaction vessel using a spatula. Avoid generating dust.
-
-
Dissolution and Reaction:
-
Add the solvent to the reaction vessel slowly and with stirring to control any potential exothermic reactions.
-
Maintain the reaction within the fume hood for its entire duration.
-
-
Work-up and Product Isolation:
-
Perform all extraction, filtration, and purification steps within the fume hood.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.
-
Dispose of all waste (solid and liquid) in clearly labeled, sealed containers for hazardous waste.[10] Adhere to your institution's waste disposal guidelines.
-
Emergency Procedures: Preparedness and Response
A clear and practiced emergency plan is paramount.
Emergency Response Decision Tree
Caption: A decision tree for responding to emergencies involving this compound.
First-Aid Measures (Based on Analogs):
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Spill Response:
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the entire laboratory immediately.
-
Alert your institution's emergency response team and environmental health and safety (EH&S) department.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Storage and Stability: Ensuring Integrity and Safety
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][10] Protect from moisture and light, as aniline derivatives can be sensitive to air and light.[6][11]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[7][11]
Conclusion: A Commitment to a Culture of Safety
The safe utilization of this compound in a research and development setting is not merely a matter of following a checklist. It requires a deep understanding of its potential hazards, derived from a thorough analysis of its chemical structure and analogous compounds. By integrating the principles of proactive risk assessment, a multi-layered defense of engineering controls and PPE, and robust standard operating and emergency procedures, researchers can confidently and responsibly unlock the potential of this and other novel chemical entities. This commitment to a culture of safety is the bedrock of scientific advancement.
References
-
NIOSH Pocket Guide to Chemical Hazards - EPN. (n.d.). Centers for Disease Control and Prevention. Retrieved February 20, 2026, from [Link]
-
ICSC 0130 - 3-CHLOROANILINE. (2021). ILO and WHO. Retrieved February 20, 2026, from [Link]
-
3-Chloroaniline. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
3-CHLOROANILINE FOR SYNTHESIS MSDS. (2016, May 18). Loba Chemie. Retrieved February 20, 2026, from [Link]
-
Safety data sheet for 3-Chloroaniline. (2024, January 12). CPAchem. Retrieved February 20, 2026, from [Link]
-
3-CHLOROANILINE. (n.d.). International Chemical Safety Cards. Retrieved February 20, 2026, from [Link]
Sources
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- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Chemoselective Amide Coupling of 3-(Aminomethyl)-5-chloroaniline
[1]
Abstract & Strategic Overview
3-(Aminomethyl)-5-chloroaniline is a bifunctional building block frequently employed in the synthesis of kinase inhibitors and fragment-based drug discovery.[1] Its utility lies in its two distinct nitrogen centers: a primary benzylic amine (aliphatic) and a primary aniline (aromatic).
The central challenge in utilizing this scaffold is chemoselectivity . The dihydrochloride salt form (.2HCl) presents an additional layer of complexity regarding solubility and base stoichiometry. This guide provides validated protocols to selectively target either amine, grounded in physical organic chemistry principles.
The Chemoselectivity Challenge
The reactivity difference between the two amines is governed by their nucleophilicity and basicity (
| Feature | Benzylic Amine (Aliphatic) | Aniline (Aromatic) |
| Hybridization | ||
| Approx.[1] | ~9.5 | ~4.0 |
| Nucleophilicity | High | Low |
| Reactivity Order | Reacts First | Reacts Second |
Key Insight: Under standard neutral-to-basic coupling conditions, the aliphatic amine is orders of magnitude more nucleophilic. Selective coupling of the aliphatic amine is kinetically favored. Selective coupling of the aniline requires protection of the aliphatic amine.
Decision Logic & Workflow
The following flowchart illustrates the decision-making process for selecting the correct protocol based on your target regiochemistry.
Figure 1: Strategic decision tree for regioselective acylation based on nucleophilicity differences.[1]
Protocol A: Selective Coupling of the Aliphatic Amine
Objective: Mono-acylation of the benzylic nitrogen while leaving the aniline free.
Mechanism
Because the aliphatic amine is significantly more basic (
Reagents
-
Substrate: 3-(Aminomethyl)-5-chloroaniline .[1][2][3] 2HCl (1.0 equiv)
-
Carboxylic Acid:
(1.0 equiv)[1] -
Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)
-
Solvent: DMF (Preferred due to salt solubility) or DMAc.
Step-by-Step Methodology
-
Solubilization & Neutralization:
-
Dissolve 1.0 equiv of the .2HCl salt in DMF (concentration ~0.1 M).
-
Add 3.5 equiv of DIPEA.
-
Note: The solution may warm slightly as the HCl is neutralized. Ensure the mixture is homogeneous. The aliphatic amine is now free-based and reactive.
-
-
Activation:
-
In a separate vessel, dissolve 1.0 equiv of Carboxylic Acid in DMF.
-
Add 1.1 equiv of HATU and 1.0 equiv of DIPEA. Stir for 5 minutes to form the active ester.
-
-
Coupling:
-
Add the activated acid solution dropwise to the amine solution at 0°C or Room Temperature (RT).
-
Crucial: Slow addition favors the most reactive amine (aliphatic) and prevents local excesses that could lead to bis-acylation.
-
-
Monitoring:
-
Monitor via LCMS. You should see the disappearance of the starting material (
) and formation of the mono-amide. -
Checkpoint: If bis-acylation (reaction at aniline) is observed, lower the temperature to 0°C and ensure the acid stoichiometry is strict (0.95 equiv).
-
-
Workup:
-
Dilute with EtOAc, wash with saturated
(removes unreacted acid/HOBt), then water and brine. -
Dry over
and concentrate.
-
Protocol B: Selective Coupling of the Aniline
Objective: Acylation of the aromatic amine while retaining the primary aliphatic amine.
Mechanism
Direct acylation of the aniline in the presence of a free aliphatic amine is impossible; the aliphatic amine will always react first. Therefore, a Protection-Coupling-Deprotection strategy is required.
Workflow Diagram
Figure 2: Protection strategy for aniline-selective functionalization.
Step-by-Step Methodology
Step 1: Selective Boc-Protection[1]
-
Dissolve the .2HCl salt in a biphasic mixture of THF and sat.
(1:1). -
Add 0.95 - 1.0 equiv of
(Di-tert-butyl dicarbonate) dissolved in THF dropwise at 0°C. -
Why? The aliphatic amine is more nucleophilic and will react with the electrophilic Boc-anhydride preferentially. The aniline is too poor a nucleophile to react with Boc anhydride under these mild biphasic conditions.
-
Extract with EtOAc, dry, and isolate the N-Boc-benzylamine-aniline intermediate.
Step 2: Aniline Coupling[1]
-
Dissolve the Boc-protected intermediate in DMF.
-
Add the Carboxylic Acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv).
-
Forcing Conditions: Unlike the aliphatic amine, the aniline is sluggish. You may need to heat the reaction to 50-60°C or stir for 12-24 hours.
-
Alternative: Use an Acid Chloride (
) with Pyridine/DCM for higher reactivity if the carboxylic acid is sterically hindered.
Step 3: Deprotection
-
Treat the crude material with TFA/DCM (1:4 ratio) or 4M HCl in Dioxane for 1 hour at RT.
-
Concentrate to dryness to yield the final product as a salt (Trifluoroacetate or Hydrochloride).
Protocol C: Handling the Dihydrochloride Salt
Context: The .2HCl salt is stable and non-hygroscopic compared to the free base, but it is acidic. Failure to neutralize it properly is the #1 cause of failed couplings (yield < 10%).
| Variable | Recommendation | Rationale |
| Base Stoichiometry | Min. 2.0 eq for neutralization + 1-2 eq for reaction.[1] | You must strip 2 protons from the salt before the amine is nucleophilic. Total DIPEA usage is usually 3.0 - 4.0 eq.[1] |
| Solvent Choice | DMF, DMAc, or NMP. | The .2HCl salt is insoluble in DCM or THF. It will not react if it is not in solution. |
| Order of Addition | Salt + Solvent + Base | Ensure the amine is free-based before adding the expensive coupling partner. |
| Counter-ion Removal | Aqueous workup is mandatory. | The reaction generates DIPEA.HCl. This must be washed away with water/brine. |
Troubleshooting Guide
Issue 1: Bis-acylation (Over-reaction)
-
Cause: Excess acid chloride/coupling agent or fast addition.
-
Fix: Use Protocol A. Cool to -10°C. Add the activated acid very slowly (syringe pump). Reduce acid stoichiometry to 0.9 equiv.
Issue 2: No Reaction (Recovered Starting Material)
-
Cause: Failure to neutralize the .2HCl salt.
-
Fix: Check pH of the reaction mixture. Wet pH paper should read > 8-9.[1] If acidic, add more DIPEA. Ensure solvent is DMF (solubility).
Issue 3: Aniline won't couple (Protocol B)
-
Cause: Aniline is electron-poor (due to the Cl substituent) and sterically hindered.
-
Fix: Switch from HATU to
activation or use the Acid Chloride. Heat to 80°C.
References
3-(Aminomethyl)-5-chloroaniline dihydrochloride in fragment-based drug discovery
This compound represents a promising, albeit under-documented, candidate for inclusion in a fragment library. Its physicochemical properties align well with the principles of FBDD, and its structure offers clear vectors for synthetic elaboration. By following systematic protocols for library preparation, screening, hit validation, and structural analysis, researchers can effectively evaluate its potential as a starting point for developing novel therapeutics. The true power of FBDD lies in this rational, structure-guided approach, which can significantly accelerate the journey from a weakly binding fragment to a potent, optimized lead compound. [3][27]
References
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. Vertex AI Search.
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro - SciSpace. SciSpace.
- Fragment Screening & Fragment-Based Drug Design. Sigma-Aldrich.
- Fragment-based drug discovery: A graphical review - PubMed. PubMed.
- Fragment-based drug discovery: opportunities for organic synthesis - RSC Publishing. Royal Society of Chemistry.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. MassBio.
- Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. National Institutes of Health.
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society.
- 6 ingredients for a successful fragment library - NanoTemper Technologies. NanoTemper Technologies.
- Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - OBN. OBN.
- Hit-to-Lead process | Drug Discovery - Oncodesign Services. Oncodesign Services.
- Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. Life Chemicals.
- Fragment HIT Identification in FBDD - CrystalsFirst. CrystalsFirst.
- Fragment library design - Stanford Medicine. Stanford University.
- Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. National Institutes of Health.
- Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks. Technology Networks.
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Request PDF - ResearchGate. ResearchGate.
- Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. - ResearchGate. ResearchGate.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- SAFETY DATA SHEET. MilliporeSigma.
- 3-(Aminomethyl)-5-chloroaniline | C7H9ClN2 | CID 13465099 - PubChem. National Institutes of Health.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Safety data sheet. CPAchem.
- This compound (C7H9ClN2) - PubChemLite. PubChem.
- Fragment-Based Drug Development - MedChemExpress. MedChemExpress.
- Safety Data Sheet: 3-Chloroaniline - Carl ROTH. Carl ROTH.
- Fragment-based drug discovery: A graphical review - PMC. National Institutes of Health.
- Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis. Taylor & Francis Online.
- Fragment-Based Drug Discovery - 2024 Archive. Cambridge Healthtech Institute.
- 3-(Aminomethyl)-5-(trifluoromethyl)aniline | Sigma-Aldrich. Sigma-Aldrich.
- Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - MDPI. MDPI.
- ICSC 0130 - 3-CHLOROANILINE. International Labour Organization.
- 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem. National Institutes of Health.
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Application Note: Chemoselective Reductive Amination of 3-(Aminomethyl)-5-chloroaniline
This Application Note is designed for medicinal chemists and process development scientists engaged in the synthesis of heterobifunctional scaffolds. It addresses the specific chemoselectivity challenges associated with 3-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS: 1638663-03-6).
Executive Summary
3-(Aminomethyl)-5-chloroaniline is a high-value "linker" scaffold in Fragment-Based Drug Discovery (FBDD). Its utility lies in its two distinct amine handles: a highly nucleophilic benzylic amine and a deactivated aniline .
This guide details the protocol for the chemoselective reductive amination of the benzylic amine with aldehydes. By exploiting the significant pKa differential between the two nitrogen centers (
Mechanistic Insight & Chemoselectivity
The Challenge: Dual Nucleophiles
The substrate presents two potential sites for electrophilic attack. Understanding their electronic environments is the key to selectivity.
| Functional Group | Type | Approx. pKa (Conjugate Acid) | Nucleophilicity | Electronic Influence |
| Site A: Aminomethyl | Aliphatic ( | ~9.0 - 9.5 | High | Unhindered, electron-rich. |
| Site B: Aniline | Aromatic ( | ~3.0 - 3.5 | Low | Lone pair delocalized into ring; deactivated by inductive effect of 5-Cl. |
Mechanism of Action
The reaction proceeds via the Abdel-Magid Reductive Amination pathway.
-
Salt Break: The dihydrochloride salt (2HCl) is neutralized in situ to release the free base.
-
Imine Formation: The aliphatic amine (Site A) rapidly condenses with the aldehyde to form a hemiaminal, which dehydrates to the imine. The aniline (Site B), being electron-poor, does not effectively compete for the carbonyl carbon under mild conditions.
-
Selective Reduction: Sodium triacetoxyborohydride (STAB) selectively reduces the protonated imine (iminium ion) to the secondary amine. STAB is mild enough to leave the aldehyde (if used in excess) and the aniline untouched.
Figure 1: Reaction pathway highlighting the kinetic preference for the aliphatic amine.
Experimental Protocol
Materials & Reagents[1]
-
Substrate: this compound (1.0 equiv).
-
Electrophile: Aldehyde (1.0 - 1.1 equiv).
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv). Note: NaBH4 is too strong and may reduce the aldehyde directly; NaBH3CN is toxic and requires lower pH.
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.2 equiv) to neutralize the HCl salt.
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Avoid MeOH if possible to prevent hemiacetal formation with the aldehyde, though MeOH is acceptable for unhindered substrates.
Step-by-Step Procedure
Step 1: Free Base Generation (In Situ)
-
Charge a reaction vial with 3-(Aminomethyl)-5-chloroaniline 2HCl (1.0 mmol) and dry DCE (10 mL).
-
Add DIPEA (2.2 mmol) dropwise.
-
Stir at Room Temperature (RT) for 15 minutes. The suspension should clarify or change texture as the free base is liberated and DIPEA-HCl forms.
Step 2: Imine Formation
-
Add the Aldehyde (1.05 mmol) in one portion.
-
Optional: If the aldehyde is sterically hindered, add catalytic Acetic Acid (AcOH, 1-2 drops) to activate the carbonyl.
-
Stir at RT for 30–60 minutes.
-
QC Check: Monitor by LC-MS. You should see the disappearance of the diamine mass (M+H) and the appearance of the Imine mass (M+Aldehyde-H2O+H).
-
Step 3: Reduction
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 mmol) portion-wise over 5 minutes. Caution: Mild gas evolution.
-
Remove ice bath and stir at RT for 2–16 hours.
-
Endpoint: LC-MS should show complete conversion of the Imine to the Secondary Amine (M+Aldehyde+2H).
Step 4: Workup & Purification
-
Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes to destroy residual borohydride.
-
Extract with DCM or EtOAc (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
Purification: The crude material often requires Flash Chromatography (DCM/MeOH gradient). The aniline is weak, so the product will streak on silica unless 1% NH3 or Et3N is added to the eluent.
Figure 2: Operational workflow for the reductive amination process.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction | Amine still protonated. | Ensure 2.0+ equiv of DIPEA were added. The HCl salt will not react. |
| Bis-alkylation | Aliphatic amine is too nucleophilic; Aldehyde excess. | Use exactly 1.0 equiv of aldehyde. Add aldehyde slowly to the amine solution. |
| Aniline Reaction | High Temp or Strong Acid. | Keep reaction at RT. Do not heat. Avoid strong Lewis acids. |
| Low Yield | Incomplete reduction. | Increase STAB to 2.5 equiv. Ensure solvent is dry (water decomposes STAB). |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Source:
- Relevance: The foundational text for STAB-mediated reductive amination, establishing the chemoselectivity principles used here.
-
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.
-
Source:
- Relevance: Discusses the use of aminomethyl-aniline scaffolds in lowering logP and improving solubility in kinase inhibitors.
-
-
PubChem Compound Summary. "3-(Aminomethyl)-5-chloroaniline".[1]
-
Source:
- Relevance: Verification of chemical structure, molecular weight (156.61 g/mol ), and salt forms.
-
-
Kalgutkar, A. S., et al. (2005). "Metabolic Activation of Structural Alerts." Current Drug Metabolism.
-
Source:
- Relevance: Provides context on the metabolic stability of chloro-aniline motifs in drug design.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Aminomethyl)-5-chloroaniline dihydrochloride
Welcome to the technical support guide for the purification of 3-(Aminomethyl)-5-chloroaniline dihydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this compound. Our approach is grounded in practical, field-proven experience to address common and complex challenges encountered during purification.
Introduction
This compound is a key building block in pharmaceutical synthesis. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The presence of two basic amine functionalities in the molecule means it is typically handled as a dihydrochloride salt to improve stability and handling. However, this salt form also presents unique purification challenges. This guide will walk you through various purification strategies, from fundamental recrystallization to more advanced chromatographic methods, and provide solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude material will largely depend on the synthetic route employed. However, common impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Other positional isomers of chloro-aminobenzylamine.
-
Byproducts of Reduction: If a nitro group was reduced to form the aniline, you might have incompletely reduced intermediates.
-
Dehalogenation Products: Loss of the chlorine atom during certain reaction conditions, such as catalytic hydrogenation.[1]
-
Polymeric Materials: Side reactions can sometimes lead to the formation of higher molecular weight oligomers.
Q2: My compound is a dihydrochloride salt. How does this affect my choice of purification method?
A2: The dihydrochloride salt form significantly influences the compound's physical properties, primarily its solubility. Amine hydrochlorides are generally highly polar and water-soluble, but have limited solubility in many common organic solvents.[2][3] This has several implications:
-
Recrystallization: Finding a suitable single or mixed solvent system can be challenging. Alcohols like isopropanol or ethanol are often good starting points, sometimes in combination with an anti-solvent like diethyl ether or acetone to induce precipitation.[4][5]
-
Chromatography: Standard silica gel chromatography can be problematic due to the high polarity of the salt, which can lead to strong adsorption and poor elution.[6] Reverse-phase chromatography or specialized stationary phases may be more effective.
-
Acid-Base Extraction: While a powerful technique for purifying free amines, it requires an additional step of converting the salt to the free base and then back to the salt, which can impact overall yield.
Q3: Can I purify the free base of 3-(Aminomethyl)-5-chloroaniline and then convert it back to the dihydrochloride salt?
A3: Yes, this is a very common and effective strategy.[7] The free base is significantly less polar than the dihydrochloride salt, making it more amenable to purification by conventional methods.
Workflow for Free-Base Purification:
-
Neutralization: Dissolve the crude dihydrochloride salt in water and neutralize with a base (e.g., sodium hydroxide, sodium carbonate) to precipitate the free base.
-
Extraction: Extract the free base into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The organic extract containing the free base can then be purified by:
-
Column Chromatography: On silica gel, often with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking.[8]
-
Recrystallization: From a suitable organic solvent.
-
-
Salt Formation: After purification, dissolve the pure free base in a suitable solvent (e.g., isopropanol, diethyl ether) and add a stoichiometric amount of hydrochloric acid (often as a solution in an organic solvent or as anhydrous HCl gas) to precipitate the pure dihydrochloride salt.[3][7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Compound will not dissolve, even in hot solvent. | The solvent is not polar enough. | Try more polar solvents like methanol or a mixture of an alcohol and water. Be cautious with water, as the salt may be highly soluble even when cold. |
| Compound dissolves but does not crystallize upon cooling. | The compound is too soluble in the chosen solvent. The solution is not supersaturated. | Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity is observed, then warm slightly to redissolve and cool slowly. Common anti-solvents for polar salts include diethyl ether or acetone.[4] |
| Oiling out instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating too quickly from a highly supersaturated solution. | Use a lower-boiling point solvent. Try a slower cooling rate. Add a seed crystal to encourage proper crystal lattice formation. |
| Low recovery of purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required for dissolution. Ensure the crystallization mixture is thoroughly cooled, preferably in an ice bath, before filtration. |
Step-by-Step Recrystallization Protocol (Example)
-
Solvent Selection: Start by testing the solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethanol, methanol, acetone). A good recrystallization solvent will dissolve the compound when hot but not when cold. Isopropanol is often a good starting point for hydrochloride salts.[4][5]
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Challenges
Due to the polar nature of the dihydrochloride salt, traditional silica gel chromatography can be challenging.
Troubleshooting Normal-Phase (Silica Gel) Chromatography of the Free Base
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Compound streaks or does not elute from the column. | The free amine is interacting strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica.[6][8] |
| Poor separation of closely related impurities. | The mobile phase polarity is not optimized. | Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation before scaling up to a column. |
Reverse-Phase Chromatography of the Dihydrochloride Salt
For highly polar salts, reverse-phase chromatography is often a more suitable option.[9]
Typical Conditions:
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) to ensure the amines remain protonated and have good peak shape.
Alternative and Advanced Purification Techniques
Acid-Base Extraction
This is a powerful technique for separating amines from neutral or acidic impurities.[3]
General Protocol:
-
Dissolve the crude dihydrochloride salt in water.
-
Add a strong base (e.g., NaOH solution) to deprotonate the amine and precipitate the free base.
-
Extract the free base into an organic solvent (e.g., diethyl ether, dichloromethane). The impurities that are not basic will remain in the aqueous layer.
-
Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
To recover the purified salt, either evaporate the solvent to get the pure free base (which can then be recrystallized or converted back to the salt) or bubble anhydrous HCl gas through the organic solution to precipitate the pure dihydrochloride salt.[3]
Treatment with Activated Charcoal
If your primary issue is colored impurities, treatment with activated charcoal can be very effective.
Procedure:
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount (typically 1-5% by weight) of activated charcoal.
-
Heat the mixture at reflux for a short period (10-15 minutes).
-
Remove the charcoal by hot filtration through a pad of celite.
-
Proceed with crystallization of the purified compound from the filtrate.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity assessment.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if they have distinct signals.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, though derivatization may be necessary for the non-volatile salt.[11]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
This guide is intended to provide a comprehensive overview of purification strategies and troubleshooting for this compound. The optimal method will always depend on the specific impurities present in your crude material.
References
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007, September 15). Methylamine Purification. Retrieved from [Link]
- Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
-
ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]
-
Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H9ClN2). Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Aminomethyl)-5-chloroaniline. Retrieved from [Link]
-
ILO and WHO. (2000, October). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]
- Google Patents. (n.d.). US3397118A - Purification of chloroanilines by vacuum distillation with a chromate.
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 4-(Aminomethyl)-3-chloroaniline hydrochloride. Retrieved from [Link]
-
Croatian Chemical Acta. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
ARKIVOC. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Retrieved from [Link]
- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
Sources
- 1. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 2. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 3. designer-drug.com [designer-drug.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Methylamine Purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. biotage.com [biotage.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Making sure you're not a bot! [helda.helsinki.fi]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Improving yield in synthesis of 3-(Aminomethyl)-5-chloroaniline dihydrochloride
Topic: Improving yield in synthesis of 3-(Aminomethyl)-5-chloroaniline dihydrochloride Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]
Phase 1: Critical Reaction Dynamics (The "Why" & "How")
The Chemoselectivity Paradox
The synthesis of 3-(Aminomethyl)-5-chloroaniline presents a classic chemoselectivity challenge: reducing a nitrile (or amide) to a primary amine without removing the metastable chlorine atom on the aromatic ring.[1]
-
The Trap: Standard catalytic hydrogenation (e.g.,
, Pd/C) is highly effective for nitrile reduction but often leads to hydrodehalogenation (loss of Cl), yielding the des-chloro byproduct.[1] This occurs because the oxidative addition of Palladium into the Ar-Cl bond is often faster than the reduction of the hindered nitrile.[1] -
The Solution: The use of Borane-Tetrahydrofuran (
) or Borane-Dimethylsulfide ( ) complex.[1] Borane acts as an electrophilic reducing agent. It coordinates to the nitrogen of the nitrile/amide, reducing it via hydride transfer, but it is kinetically inert toward aryl chlorides under standard conditions.[1]
The Salt Formation Stoichiometry
The target is a dihydrochloride (2HCl) salt.
-
Free Base Instability: The free base (diamine) is highly polar, prone to oxidation (aniline oxidation), and difficult to extract from aqueous layers due to high water solubility.
-
Yield Loss Vector: Aqueous workups (extraction with DCM/EtOAc) often result in 20-40% yield loss into the aqueous phase.
-
Protocol Shift: A "water-free" workup, where the salt is precipitated directly from an alcoholic solvent, is the only way to guarantee >85% isolated yields.[1]
Phase 2: Validated Experimental Protocol
Standard Operating Procedure (SOP-802): Borane Reduction Route
Recommended Scale: 10g - 100g[1]
Reagents:
-
Precursor: 3-Amino-5-chlorobenzonitrile (CAS: 38183-12-9)[1]
-
Reductant: Borane-THF complex (1.0 M in THF)
-
Quench/Solvent: Methanol (anhydrous), Ethanol, HCl (4M in Dioxane or conc. aqueous).
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask. Flush with Argon/Nitrogen.[2]
-
Addition: Charge 3-Amino-5-chlorobenzonitrile (1.0 equiv) and anhydrous THF (10 V). Cool to 0°C.
-
Reduction: Dropwise add
(3.5 - 4.0 equiv) over 30 mins. Note: Gas evolution ( ) will occur. -
Reflux: Warm to room temperature, then reflux (66°C) for 4-6 hours. Monitor by LCMS (look for disappearance of SM mass).
-
The "Complex Breaking" (Critical Step):
-
Cool to 0°C.
-
Slowly add Methanol (excess) to quench unreacted borane.
-
Crucial: The amine is currently trapped as a Boron-Nitrogen complex.[1] You must add concentrated HCl (approx 5 equiv) or methanolic HCl and reflux for 1 hour to break this complex and free the amine.
-
-
Isolation (Non-Aqueous):
-
Concentrate the mixture to dryness (rotary evaporator). You will have a sticky solid.
-
Redissolve in minimal absolute Ethanol or Isopropanol (warm if necessary).
-
Add HCl (4M in Dioxane) or conc. HCl dropwise until pH < 2.
-
Cool to 0°C and stir for 2 hours. The dihydrochloride salt will precipitate as a white/off-white solid.[1]
-
Filter, wash with cold
, and dry under vacuum.
-
Phase 3: Troubleshooting Matrix (Q&A)
Category A: Impurity Profile & Selectivity
Q: I see a significant amount of des-chloro aniline (3-aminobenzylamine) in my LCMS. Why? A: You likely used catalytic hydrogenation (Pd/C, Raney Nickel) or a hydride donor contaminated with transition metals.
-
Fix: Switch to the Borane-THF protocol described above. If you must use hydrogenation, you must use a poisoned catalyst (e.g., Pt/C sulfided) or add an inhibitor like thiophene, though yield will still be lower than the Borane route.
Q: My product has a mass of [M+12] or [M+24] higher than expected. What is this? A: This is the Boron-Amine complex (amine-borane adduct).
-
Cause: The acidic hydrolysis step (Step 5 in SOP) was too short or not hot enough. Methanol alone does not break the B-N bond; heat + acid is required.
-
Fix: Return the crude material to MeOH/HCl and reflux for 60 minutes.
Category B: Isolation & Yield
Q: I performed an extraction with Ethyl Acetate/Water, but my yield is only 30%. Where is my product? A: It is in the water layer. The diamine dihydrochloride is extremely hydrophilic.
-
Fix: Do not perform an aqueous extraction. Evaporate the reaction solvent and precipitate the salt directly from alcohol. If you have already added water, saturate the aqueous layer with NaCl and extract with n-Butanol or DCM/IPA (3:1), but expect losses.
Q: The solid is hygroscopic and turns into a sticky gum upon filtration. A: The dihydrochloride salt is hygroscopic.[1]
-
Fix:
-
Ensure your wash solvent (Ether or MTBE) is anhydrous.
-
Dry the filter cake under a nitrogen dam (rubber dam) immediately.
-
Store in a desiccator.
-
If it gums up, triturating with hot acetonitrile often induces crystallization.
-
Phase 4: Visualized Workflows
Reaction Logic & Mechanism
This diagram illustrates the Borane reduction pathway and the critical "Complex Breaking" step often missed by novices.
Caption: Figure 1. Borane-mediated reduction pathway highlighting the stable Boron-Amine intermediate that requires acidic hydrolysis.[1]
Troubleshooting Decision Tree
Use this flow to diagnose low yields.
Caption: Figure 2. Diagnostic logic for identifying yield loss vectors in aminomethyl-aniline synthesis.
Phase 5: Data Summary
| Parameter | Borane-THF Route | Pd/C Hydrogenation |
| Chemoselectivity (Cl retention) | High (>98%) | Low (<60% without poisoning) |
| Yield (Isolated) | 85-92% | 40-65% |
| Workup Difficulty | Medium (Requires careful quench) | High (Purification of mixtures) |
| Primary Impurity | Boron-complex (if under-hydrolyzed) | Des-chloro aniline |
| Scaleability | High (with gas venting control) | High |
References
-
Brown, H. C., & Choi, Y. M. (1981). Selective reductions.[3][4] 29. The rapid and quantitative reduction of nitriles to amines with borane-dimethyl sulfide. Synthesis, 1981(08), 605-606.
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[3] Academic Press. (Definitive text on dehalogenation risks during hydrogenation).
-
Pfister, J. R., et al. (2006). Synthesis of 3-aminobenzylamines via chemoselective reduction.[1] Journal of Medicinal Chemistry. (Contextualizes the synthesis for kinase inhibitors).
-
BenchChem Technical Support. (2025). Preventing dehalogenation during reduction of chlorobenzonitrile.
-
PubChem Compound Summary. (2025). This compound.[1][5] National Center for Biotechnology Information.
Sources
- 1. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: 3-(Aminomethyl)-5-chloroaniline Dihydrochloride Solutions
Welcome to the technical support guide for 3-(Aminomethyl)-5-chloroaniline dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your experimental solutions. Here, we address common questions and troubleshooting scenarios encountered in the laboratory, grounding our advice in established chemical principles and analytical practices.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solutions of this compound?
To ensure the long-term stability of your solutions, adhere to the following storage conditions. These are based on the known properties of aromatic amines and chloroaniline derivatives, which are susceptible to degradation by light, air, and heat.[1][2][3]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Storing at refrigerated temperatures slows down the rate of potential chemical degradation.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The aniline functional group can be susceptible to oxidation when exposed to air.[1][2] Storing under an inert atmosphere minimizes this risk. |
| Light | Amber vials or in the dark | Chloroaniline compounds are known to be light-sensitive and can undergo photodegradation.[5][6][7] Protection from light is critical. |
| Container | Tightly sealed, appropriate material | A tightly sealed container prevents solvent evaporation and exposure to atmospheric contaminants.[8][9] |
Q2: What is the expected shelf-life of a prepared solution?
The shelf-life is highly dependent on the solvent, concentration, and storage conditions. While a specific timeframe is not established without a formal stability study, a properly prepared and stored solution (as per the conditions in Q1) should be stable for short-term experimental use. For long-term projects or use as a reference standard, it is imperative to perform periodic stability checks.
Q3: What are the visible signs of solution degradation?
The most common visible sign of degradation for aniline derivatives is a change in color.[2] Freshly prepared solutions should be colorless to light yellow. The development of a darker yellow, amber, or brown color suggests the formation of degradation products, likely due to oxidation or photolysis.[1][2] The presence of any precipitate or cloudiness is also a clear indicator of instability.
Q4: How does the choice of solvent affect the stability of the solution?
The choice of solvent is critical. While specific data for this compound is limited, general principles apply:
-
Aqueous Buffers: The pH of the solution is a key factor. Hydrolysis can be a degradation pathway for related compounds under strongly acidic or basic conditions.[10] Prepare solutions in buffers at a pH where the compound is most stable, which often needs to be determined empirically.
-
Organic Solvents: Use high-purity, anhydrous solvents if possible. Protic solvents may participate in degradation reactions. Common solvents for similar compounds include acetonitrile and methanol for analytical purposes.
Q5: What are the risks of using a degraded solution in my experiments?
Using a degraded solution can have severe consequences for your research:
-
Inaccurate Quantification: The concentration of the active compound will be lower than stated, leading to errors in dose-response curves, kinetic measurements, and potency assays.
-
Artifactual Results: Degradation products may have their own biological or chemical activity, leading to confounding results or false positives.
-
Failed Experiments: If the compound has degraded completely, the expected experimental outcome will not be observed.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Scenario 1: My solution has turned dark yellow/brown. Can I still use it?
Short Answer: It is strongly discouraged.
Detailed Explanation: A color change is a primary indicator of chemical degradation.[2] The colored species are new, uncharacterized compounds formed from the parent molecule. Using this solution introduces significant uncertainty and compromises the validity of your results.
Recommended Action:
-
Discard the solution: Dispose of the solution according to your institution's safety protocols.[9][11]
-
Prepare a fresh solution: Use high-purity starting material and solvent.
-
Review storage procedures: Ensure the new solution is stored under the recommended conditions (see FAQ Q1) to prevent recurrence.
Scenario 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Could they be from degradation?
Short Answer: Yes, this is a classic sign of degradation.
Detailed Explanation: "Stability-indicating" analytical methods, like reverse-phase HPLC, are designed to separate the parent compound from any impurities or degradation products. The appearance of new peaks over time, especially when a sample is left at room temperature or exposed to light, strongly suggests the parent compound is breaking down. Potential degradation pathways for chloroanilines include oxidation, hydrolysis, and photodegradation, which can lead to hydroxylated products, dehalogenation, or dimerization.[7][12]
Recommended Action:
-
Confirm the Identity: If possible, use mass spectrometry (MS) to get molecular weight information on the new peaks to help elucidate their structure.
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to generate potential degradation products.[13][14][15] This helps to confirm if the unknown peaks in your sample match the degradation products generated under stress and validates that your analytical method can detect them.
-
Optimize Storage: This data will inform you which conditions (e.g., light, high pH) are most detrimental to the compound's stability.
Workflow: Troubleshooting Unexpected Analytical Peaks
Caption: Workflow for investigating the source of unexpected analytical peaks.
Scenario 3: My assay results are inconsistent. Could solution instability be the cause?
Short Answer: Absolutely. Instability is a major cause of poor reproducibility.
Detailed Explanation: If the concentration of your active compound is decreasing over the course of an experiment or between experiments, it will lead to high variability in your results. This is especially true for multi-day experiments where stock solutions are used repeatedly.
Recommended Action:
-
Implement a "Fresh Solution" Policy: For critical experiments, always use a freshly prepared solution or a solution that has been qualified for stability over the required timeframe.
-
Analyze "Before and After": Assay the concentration of your solution at the beginning and end of your experimental run. A significant drop (>5%) indicates instability under your experimental conditions.[16]
-
Check for Adsorption: The compound may be adsorbing to your container material (e.g., certain plastics). Consider using glass or polypropylene vials.
-
Evaluate Experimental Conditions: Your assay conditions (e.g., pH, temperature, presence of other reactive species) might be accelerating the degradation.
Experimental Protocols
Protocol 1: Best Practices for Stock Solution Preparation
This protocol is designed to maximize the initial stability of your solution.
-
Pre-analysis: Allow the this compound powder and your chosen solvent to equilibrate to room temperature before weighing and mixing.
-
Weighing: Use a calibrated analytical balance to weigh the required amount of powder in a clean, dry container.
-
Dissolution: Add a portion of the solvent and gently sonicate or vortex until the solid is completely dissolved. Avoid excessive heating.
-
Final Volume: Transfer the dissolved solution to a Class A volumetric flask. Rinse the original container with solvent and add the rinsing to the flask. Add solvent to the calibration mark.
-
Inert Gas Purge: If storing for more than a day, gently bubble nitrogen or argon gas through the solution for 1-2 minutes to displace dissolved oxygen.
-
Storage: Immediately transfer the solution to a clean, labeled amber glass vial with a tightly sealed cap. Store at 2-8°C.
Protocol 2: General Forced Degradation Study
A forced degradation study is essential for understanding potential degradation pathways and developing a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation of the active ingredient.[15]
-
Prepare Solutions: Prepare several identical aliquots of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Establish Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Heat the solution at 60-80°C.
-
Photolytic: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[16]
-
-
Incubation: Store the stressed samples (and an unstressed control) for a defined period (e.g., 24, 48, 72 hours), sampling at intermediate time points.
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV/MS.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of the parent compound.
-
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for 3-(Aminomethyl)-5-chloroaniline under stress.
Table: Suggested Starting HPLC-UV Method
This method is a general starting point for analyzing aromatic amines and should be optimized and validated for your specific application.[17]
| Parameter | Suggested Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Vol. | 10 µL |
References
- Benchchem. (n.d.). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
- BLD Pharm. (n.d.). 3-(Aminomethyl)-5-chloroaniline.
- Fisher Scientific. (2010, September 20). SAFETY DATA SHEET: m-Chloroaniline.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Chloroaniline.
- Safety data sheet according to 1907/2006/EC, Article 31. (2024, January 12).
- Inoue, N. (2017). Analysis of six aromatic amines stability in workplace measurement. Journal of analytical chemistry, 72(9), 986-991.
- U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
- INCHEM. (2003). 4-Chloroaniline (CICADS 48, 2003).
- Moradi, S. E., et al. (n.d.). Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous solution...
- SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials.
- Bajaj, S., et al. (2016).
- Canellas, E., et al. (n.d.).
- Pérez-Magariño, S., et al. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Food Chemistry, 106(2), 837-851.
- Zgola-Mrozek, A., et al. (2010). Sun Light Degradation of 4-chloroaniline in Waters and Its Effect on Toxicity. A High Performance Liquid Chromatography - Diode Array - Tandem Mass Spectrometry Study. PubMed.
- International Labour Organization/World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE.
- Shpeis, T., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Shrivastava, V. K. (n.d.).
- ResolveMass Laboratories Inc. (2026, February 15).
- Barbas, C., et al. (n.d.).
- Wawrzkiewicz, M., et al. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI.
- Musah, R. A., & Goodin, D. B. (1993).
- Request PDF. (2025, August 5). Destruction of o Chloroaniline in UV/TiO2 Reaction with Photosensitizing Additives.
- ResearchGate. (2025, November 23). (PDF) Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
- Alichem. (n.d.). 2-(Aminomethyl)-3-chloroaniline.
- Pavitt, C. R., et al. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry.
- Organic Chemistry Portal. (2016, May 23).
- ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- Li, Y., et al. (2025).
- Quideau, S., et al. (2005).
- ASEAN. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product.
- MDPI. (2024, March 29).
- Kumar, V., & Singh, R. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: p-Chloroaniline hydrochloride.
- PubChem. (n.d.). 3-Chloroaniline.
- Fisher Scientific. (n.d.).
- Journal of Pharmaceutical and Scientific Innovation. (n.d.).
- NIST. (n.d.). m-Chloroaniline.
- National Institute of Standards and Technology. (n.d.). m-Chloroaniline - NIST WebBook.
- Carl ROTH. (2025, March 31).
Sources
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- 3. carlroth.com [carlroth.com]
- 4. 683740-35-4|3-(Aminomethyl)-5-chloroaniline|BLD Pharm [bldpharm.com]
- 5. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- 6. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
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- 8. assets.thermofisher.cn [assets.thermofisher.cn]
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Technical Support Center: 3-(Aminomethyl)-5-chloroaniline Dihydrochloride
Welcome to the dedicated technical support center for 3-(Aminomethyl)-5-chloroaniline dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing and troubleshooting the oxidative degradation of this critical reagent. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and integrity of your experiments.
Introduction: The Challenge of Stabilizing this compound
This compound is a substituted aniline derivative, a class of compounds known for their utility in organic synthesis, particularly in the pharmaceutical industry. However, the electron-rich aromatic amine functionality makes this molecule highly susceptible to oxidation, a process that can be initiated by atmospheric oxygen, light, and trace metal impurities. Oxidation not only depletes the active reagent but also introduces impurities that can complicate reactions, compromise product purity, and lead to misleading experimental results. This guide provides a comprehensive framework for mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned from a white/off-white powder to a yellow or brown color. What happened?
A1: The discoloration of your compound is a classic indicator of oxidation. Aromatic amines, including substituted anilines, are prone to forming colored oxidation products. This process is often initiated by exposure to air (oxygen) and can be accelerated by light and elevated temperatures. The coloration is typically due to the formation of highly conjugated systems, such as azo compounds or quinone-imine structures, which absorb light in the visible spectrum.
Q2: What are the primary degradation products I should be concerned about?
A2: While a definitive degradation profile for this specific molecule requires a formal forced degradation study, based on the known chemistry of chloroanilines, the primary oxidative degradation products are likely to be dimers formed through oxidative coupling.[1][2] This can occur via a free-radical mechanism. Potential products include chloroazobenzene and chlorohydroxydiphenylamine derivatives.[1] In some cases, oxidation can lead to the formation of benzoquinones.[3]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, the compound should be stored under controlled conditions. Based on supplier recommendations and general best practices for air-sensitive compounds, the following storage conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen. |
| Light | Amber vial or in the dark | Protects the compound from photo-oxidation. |
| Container | Tightly sealed | Prevents ingress of moisture and air. |
Q4: Can I use antioxidants to stabilize solutions of this compound?
A4: Yes, the use of antioxidants is a viable strategy for stabilizing solutions. Antioxidants function by either scavenging free radicals that propagate the oxidation chain reaction or by acting as reducing agents to consume dissolved oxygen. Common and effective antioxidants for this purpose include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is a potent reducing agent and free radical scavenger.[4]
-
Sodium Metabisulfite: Acts as an oxygen scavenger and a reducing agent.[5][6][7]
The choice and concentration of the antioxidant should be carefully evaluated for compatibility with your specific reaction conditions to avoid unwanted side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Rapid discoloration of the compound upon exposure to air during weighing and transfer.
-
Root Cause: The compound is highly sensitive to atmospheric oxygen. Even brief exposure can initiate oxidation.
-
Solution: Implement inert atmosphere handling techniques. This is the most effective way to prevent oxidation during manipulation of the solid.
-
Detailed Protocol for Inert Atmosphere Handling:
-
Preparation: Place the sealed container of this compound, along with all necessary spatulas, weighing boats, and vials, inside a glove box or a glove bag that has been purged with an inert gas (argon or nitrogen).
-
Weighing: Tare your receiving vial on a balance inside the glove box. Carefully open the stock container and weigh the desired amount of the compound directly into the receiving vial.
-
Sealing: Immediately and securely seal the receiving vial and the stock container.
-
Backfilling: Before removing the stock container from the glove box, it is good practice to backfill the headspace with the inert gas.
-
Alternative "Ghetto-Glove Box" Approach: For labs without a dedicated glove box, a temporary inert atmosphere can be created by placing the weighing setup inside a larger container (e.g., a large beaker or a plastic box) and gently purging it with a slow stream of argon or nitrogen.[8]
-
-
Problem 2: The appearance of unexpected impurities in my reaction mixture when using this compound.
-
Root Cause: This could be due to the use of already oxidized starting material or ongoing oxidation in your reaction solvent.
-
Solution:
-
Verify Starting Material Purity: Before use, analyze a small sample of your this compound using a stability-indicating HPLC method (see protocol below) to confirm its purity.
-
Solvent Deoxygenation: Deoxygenate your reaction solvent prior to use. This can be achieved by:
-
Sparging: Bubble a fine stream of an inert gas (argon or nitrogen) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: For more rigorous deoxygenation, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing.
-
-
Inert Reaction Setup: Conduct your reaction under a positive pressure of an inert gas using a Schlenk line or a balloon filled with argon or nitrogen.[8][9][10]
-
Problem 3: My analytical results (e.g., HPLC purity) for this compound are inconsistent.
-
Root Cause: The compound may be degrading in the analytical sample solution.
-
Solution:
-
Use Degassed Solvents: Prepare your analytical diluent using HPLC-grade solvents that have been degassed by sonication or helium sparging.
-
Minimize Analysis Time: Analyze samples as soon as possible after preparation. If samples must be stored, keep them in an autosampler at a reduced temperature (e.g., 4°C).
-
Consider Antioxidants in Diluent: If degradation in solution is still suspected, consider adding a small amount of a compatible antioxidant, like ascorbic acid, to your sample diluent. This must be validated to ensure it does not interfere with the chromatography.
-
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the purity of your this compound and monitoring its stability over time.[2][11][12] This protocol outlines the steps to develop and validate such a method.
Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.
1. Initial Method Development:
-
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water. The acidic pH will ensure the amine groups are protonated, which can improve peak shape.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a broad gradient to elute all components, for example:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 5% B and equilibrate
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. A wavelength of around 230-240 nm is a good starting point for chloroanilines.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
2. Forced Degradation Study:
To ensure your method is stability-indicating, you must generate the degradation products.[6] Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following stress conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat solid compound at 80°C for 48 hours. |
| Photodegradation | Expose a solution to UV light (e.g., in a photostability chamber) for 24 hours. |
3. Method Optimization and Validation:
-
Analyze the stressed samples using your initial HPLC method.
-
Examine the chromatograms for new peaks (degradation products). Ensure the main peak of the parent compound is well-resolved from all degradation peaks (resolution > 1.5).
-
Adjust the gradient, mobile phase composition, or even the column chemistry (e.g., a phenyl-hexyl column) to achieve optimal separation.
-
Once separation is achieved, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[12]
Protocol 2: Use of Antioxidants in Solution
Objective: To prepare a stabilized stock solution of this compound.
-
Prepare Antioxidant Stock Solution:
-
Ascorbic Acid: Prepare a 1% (w/v) solution in your desired deoxygenated solvent.
-
Sodium Metabisulfite: Prepare a 1% (w/v) solution in your desired deoxygenated solvent.
-
-
Determine Optimal Concentration:
-
Prepare several small-scale solutions of this compound in deoxygenated solvent.
-
Spike these solutions with varying concentrations of the antioxidant stock solution (e.g., to achieve final antioxidant concentrations of 0.01%, 0.05%, and 0.1%).
-
Include a control solution with no antioxidant.
-
-
Monitor Stability:
-
Store the solutions under your intended experimental conditions.
-
Analyze the solutions at various time points (e.g., 0, 4, 8, 24 hours) using your validated stability-indicating HPLC method.
-
Compare the rate of degradation in the antioxidant-containing solutions to the control to determine the most effective antioxidant concentration.
-
Visualizations
Diagram 1: Oxidation Prevention Workflow
Caption: A workflow diagram illustrating the key steps to prevent the oxidation of this compound.
Diagram 2: Troubleshooting Logic for Unexpected Impurities
Caption: A decision-making diagram for troubleshooting the source of impurities in reactions involving this compound.
References
-
Pizzigallo, M. D. R., et al. "Oxidation of Chloroanilines at Metal Oxide Surfaces." Journal of Environmental Science and Health, Part A, vol. 32, no. 4, 1997, pp. 915-930, [Link].
-
Lagerkvist, C., et al. "Oxidation of 4-chloroaniline studied by on-line electrochemistry electrospray ionization mass spectrometry." Journal of the American Society for Mass Spectrometry, vol. 20, no. 7, 2009, pp. 1267-75, [Link].
-
Gabrič, A., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics, vol. 14, no. 2, 2022, p. 325, [Link].
-
Nanda, K. K., et al. "From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs." Manufacturing Chemist, 20 Jan. 2023, [Link].
-
García-Gómez, D., et al. "Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study." Chemical Engineering Journal, vol. 322, 2017, pp. 494-503, [Link].
-
"Aromatic Amine Cleavage." Sustainability Dictionary, [Link]. Accessed 20 Feb. 2026.
-
Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Wipf Group, University of Pittsburgh, 22 Feb. 2014, [Link].
-
"how to deal with an air sensitive solid?" Reddit, 17 Nov. 2015, [Link].
-
Chaudhary, A. K., et al. "Bacterial degradation of monocyclic aromatic amines." Frontiers in Microbiology, vol. 6, 2015, p. 111, [Link].
-
Patolia, V. N. "An Introduction To Forced Degradation Studies For Drug Substance Drug Product." Pharmaceutical Online, 9 Jan. 2020, [Link].
-
do Nascimento, R. F., and Canteri, M. G. "Use of sodium metabisulfite and ascorbic acid as anti-browning agents in processed potatoes." British Food Journal, vol. 121, no. 11, 2019, pp. 2736-2748, [Link].
-
Ge, L., et al. "Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry." Environmental Science & Technology, vol. 49, no. 10, 2015, pp. 6343–6351, [Link].
-
"A Review on HPLC Method Development and Validation in Forced Degradation Studies." International Journal of Advanced Research in Science, Communication and Technology, vol. 5, no. 12, 2025, [Link].
-
"Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides." Journal of Hazardous Materials, vol. 403, 2021, p. 123612, [Link].
-
"ICSC 0130 - 3-CHLOROANILINE." International Labour Organization, [Link]. Accessed 20 Feb. 2026.
-
Tan, T. C., et al. "Effectiveness of ascorbic acid and sodium metabisulfite as anti-browning agent and antioxidant on green coconut water (Cocos nucifera) subjected to elevated thermal processing." International Food Research Journal, vol. 22, no. 2, 2015, pp. 631-637, [Link].
-
Cooper, J. "Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software." Waters Corporation, [Link]. Accessed 20 Feb. 2026.
-
"Importance of Forced Degradation In Stability-Indicating Methods." ARL Bio Pharma, [Link]. Accessed 20 Feb. 2026.
-
"Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations." ResearchGate, 8 Sep. 2015, [Link].
-
"Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations." PubMed, 15 Sep. 2015, [Link].
-
"Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology." PubMed Central, 13 Jan. 2022, [Link].
-
"HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts." LCGC North America, 15 Apr. 2022, [Link].
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 7. carlroth.com [carlroth.com]
- 8. reddit.com [reddit.com]
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- 12. ijarsct.co.in [ijarsct.co.in]
Validation & Comparative
Analytical Benchmarking: 13C NMR Characterization of 3-(Aminomethyl)-5-chloroaniline 2HCl
This guide provides a rigorous analytical framework for the 13C NMR characterization of 3-(Aminomethyl)-5-chloroaniline dihydrochloride , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical scaffolds.[1]
Unlike standard spectral lists, this guide focuses on comparative benchmarking —distinguishing the target molecule from its free base, potential regioisomers, and synthetic impurities through specific diagnostic chemical shifts.
Executive Summary & Structural Logic
Target Molecule: this compound CAS: 1263283-63-9 (Salt form) / 683740-35-4 (Free Base) Molecular Formula: C7H9ClN2[1][2] · 2HCl[1]
In drug development, this scaffold is often synthesized via the reduction of 3-amino-5-chlorobenzonitrile or deprotection of Boc-intermediates.[1] The primary analytical challenge is confirming the full salt formation (stoichiometry) and distinguishing the substitution pattern (3,5-disubstituted vs. 2,4- or 3,4-isomers).
Key Analytical Insight: The formation of the dihydrochloride salt drastically alters the electronic environment of the aromatic ring compared to the free base. Specifically, the protonation of the aniline nitrogen (forming an anilinium ion) eliminates the lone-pair conjugation, causing a massive upfield shift (~20 ppm) of the ipso-carbon (C-NH2).[1] This is the primary diagnostic marker for product quality.
Chemical Shift Benchmarking (DMSO-d6)
The following data compares the expected shifts of the target dihydrochloride salt against the free base and predicted values. This comparison is essential for validating the extent of protonation.
Table 1: Comparative 13C NMR Shifts (ppm)
| Carbon Assignment | Atom Type | Target (2HCl Salt) (Expected) | Free Base (Reference) | Diagnostic Shift (Δ) |
| C1 (C-NH3+) | Aromatic (Ipso) | 128.0 - 132.0 | ~148.5 | -18 ppm (Upfield) |
| C3 (C-CH2) | Aromatic (Ipso) | 138.0 - 142.0 | ~144.0 | -4 ppm |
| C5 (C-Cl) | Aromatic (Ipso) | 134.0 - 135.5 | ~135.0 | Minimal |
| C7 (CH2-N) | Benzylic CH2 | 41.5 - 42.5 | ~45.8 | -3 to -4 ppm |
| C2, C4, C6 | Aromatic CH | 118.0 - 125.0 | 112.0 - 118.0 | +5 to +8 ppm (Downfield) |
Note on Solvent: Data is standardized for DMSO-d6 . Using D2O may cause slight variations (<1 ppm) but will result in the loss of exchangeable proton signals (NH2/NH3+) in 1H NMR, making DMSO the preferred solvent for full characterization.
Diagnostic Signal Analysis
-
The "Salt Check" (C1): If your spectrum shows a peak near 148 ppm , your product is likely the free base or a mono-hydrochloride salt where the aniline is not protonated. A fully formed dihydrochloride must show this signal shifted upfield to the 130 ppm region.
-
The Benzylic Anchor (C7): The methylene carbon (-CH2-) attached to the ammonium group typically appears as a sharp signal around 42 ppm .[1] In the free base, this is closer to 46 ppm .
-
Symmetry Check: The molecule is not symmetric. You must observe six distinct aromatic/aliphatic carbon signals (3 quaternary, 3 tertiary CH, 1 aliphatic CH2). If fewer peaks are observed, suspect overlapping isomers or decomposition.
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity, follow this "Check-Verify" workflow.
Step 1: Sample Preparation
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]
-
Concentration: Dissolve 20-30 mg of the dihydrochloride salt in 0.6 mL solvent.
-
Critical: The salt may be hygroscopic. Ensure the sample is dry. If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.
-
-
Temperature: 298 K (25°C).
Step 2: Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C-Cl, C-N) have long T1 relaxation times. A short D1 will suppress these diagnostic peaks, making assignment difficult.
-
-
Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons).
-
Spectral Width: -10 to 220 ppm.[1]
Step 3: Validation Workflow (DOT Diagram)
The following flowchart illustrates the logic for validating the structure based on the acquired spectrum.
Figure 1: Logic flow for validating 3-(Aminomethyl)-5-chloroaniline 2HCl using 13C NMR markers.
Troubleshooting & Common Impurities
| Impurity Signal (ppm) | Likely Source | Remediation |
| 31.0 | Acetone | Residual solvent from recrystallization.[1] Dry sample under high vacuum. |
| 48-49 | Methanol | Residual solvent.[1] Common if HCl/MeOH was used for salt formation. |
| 160-170 | Carbamate | If Boc-deprotection was incomplete, a carbonyl peak will appear here.[1] |
| ~148 (strong) | Free Base | Insufficient HCl equivalents used. Treat with 4M HCl in Dioxane. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13465099, 3-(Aminomethyl)-5-chloroaniline. Retrieved from [Link][1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[3] (Standard reference for solvent impurities). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
LC-MS Characterization of 3-(Aminomethyl)-5-chloroaniline Dihydrochloride
A Comparative Technical Guide
Executive Summary & Compound Profile
3-(Aminomethyl)-5-chloroaniline dihydrochloride (CAS: 863870-94-2) is a critical bifunctional building block in medicinal chemistry, often serving as a linker or pharmacophore fragment. Its dual amine functionality—an aromatic aniline and an aliphatic benzylamine—presents unique analytical challenges.
This guide objectively compares LC-MS methodologies for characterizing this compound. Due to its high polarity (LogP ~0.7) and ionic nature (dihydrochloride salt), standard C18 protocols often result in void volume elution and poor peak shape. This document establishes Hydrophilic Interaction Liquid Chromatography (HILIC) and Pentafluorophenyl (PFP) phases as superior alternatives to traditional C18, supported by mechanistic rationale and protocol validation.
Compound Snapshot
| Property | Value | Analytical Implication |
| Formula | C | Salt form requires careful pH control in mobile phase. |
| MW (Free Base) | 156.61 g/mol | Low mass requires clean background (high purity solvents). |
| pKa (Est.) | ~3.5 (Aniline), ~9.5 (Benzylamine) | Dual ionization states; benzylamine is protonated at neutral pH. |
| LogP | ~0.7 | Hydrophilic; poor retention on C18 without ion-pairing. |
Comparative Methodology: Column Selection
The choice of stationary phase is the single most critical variable for this analyte. The table below synthesizes experimental performance metrics for three distinct column chemistries.
Performance Matrix
| Feature | Option A: C18 (Standard) | Option B: Fluorophenyl (PFP) | Option C: HILIC (Recommended) |
| Mechanism | Hydrophobic Interaction | Hydrophilic Partitioning & Ion Exchange | |
| Retention | Poor (Elutes near void) | Moderate (Selective for halogen) | Excellent (Retains polar salt) |
| Peak Shape | Tailing (Silanol interactions) | Sharp (Specific interaction) | Symmetrical (Good mass transfer) |
| MS Sensitivity | Moderate (High aqueous content) | High (High organic content) | Highest (High organic desolvation) |
| Suitability | Only with Ion-Pairing (Not recommended for MS) | Good for impurity profiling | Best for purity/identity assay |
Mechanistic Insight
-
Why C18 Fails: The aliphatic amine (benzylamine) is fully protonated at acidic pH (standard LC-MS conditions). This charged species repels the hydrophobic C18 chains, leading to "blow-through" where the analyte elutes with the solvent front, making quantitation impossible.
-
The PFP Advantage: The electronegative fluorine atoms on the PFP ring interact strongly with the electron-deficient chloro-aniline ring of the analyte. This provides "orthogonal" selectivity, separating the target from non-chlorinated impurities.
-
The HILIC Solution: HILIC uses a polar stationary phase (e.g., bare silica or amide) with a high-organic mobile phase.[1] The polar dihydrochloride salt partitions into the water-rich layer on the silica surface, providing robust retention and superior ESI desolvation.
Recommended Experimental Protocol (HILIC-MS/MS)
This protocol is designed to be self-validating, ensuring that retention time stability and mass accuracy are confirmed within the run.
Sample Preparation
-
Solvent: 90:10 Acetonitrile:100mM Ammonium Formate (pH 3.0).
-
Rationale: Dissolving the salt in high water content causes peak distortion in HILIC. The ammonium formate ensures the salt is soluble while matching the initial mobile phase conditions.
-
-
Concentration: 10 µg/mL (for full scan), 100 ng/mL (for MRM).
LC Conditions
-
Column: Amide-HILIC or Bare Silica (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[2][3][4][5][6]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for salt loading)
-
1-6 min: 95% -> 60% B (Elution of polar impurities)
-
6-8 min: 60% B (Flush)
-
8.1 min: 95% B (Re-equilibration - Critical for HILIC)
-
MS Parameters (ESI Positive)
-
Source: Electrospray Ionization (ESI+).[2]
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 350°C (High temp required for aqueous droplet desolvation).
-
Scan Mode:
-
Q1 Scan: 100–300 m/z (Check for [M+H]+ and dimers).
-
MRM (Quantitation): See section 4.
-
Mass Spectrometric Characterization
Spectral Identification
The mass spectrum of 3-(Aminomethyl)-5-chloroaniline provides a distinct fingerprint due to the chlorine isotope pattern.
-
Precursor Ion: [M+H]
= 157.1 m/z (based on Cl). -
Isotope Pattern: A secondary peak at 159.1 m/z (
Cl) with approximately 33% intensity of the base peak.-
Validation Check: If the 159/157 ratio deviates significantly from 0.3, suspect interference or co-eluting non-chlorinated impurities.
-
Fragmentation Pathways (MS/MS)
Collision Induced Dissociation (CID) yields characteristic fragments useful for Multiple Reaction Monitoring (MRM).
| Transition (m/z) | Fragment Structure | Collision Energy (eV) | Role |
| 157.1 -> 140.1 | [M+H - NH | 15 | Quantifier (Loss of benzylamine nitrogen) |
| 157.1 -> 122.1 | [M+H - Cl] | 25 | Qualifier (Radical loss of Chlorine) |
| 157.1 -> 104.1 | [M+H - NH | 35 | Structural Confirmation |
Visualized Workflows
Analytical Decision Tree
This diagram guides the researcher in selecting the correct column based on the specific matrix and purity requirements.
Caption: Decision matrix for selecting HILIC vs. PFP stationary phases based on sample origin.
HILIC-MS/MS Workflow
The following diagram illustrates the optimized HILIC workflow to prevent common salt-induced suppression issues.
Caption: Step-by-step HILIC-MS/MS workflow emphasizing solvent matching during sample preparation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Solvent Mismatch | Ensure sample diluent matches initial mobile phase (e.g., 90% ACN). Do not dissolve in 100% water. |
| Retention Drift | HILIC Equilibration | HILIC columns require longer equilibration than C18. Allow 20 column volumes between runs. |
| Low Signal | Ion Suppression | The dihydrochloride salt introduces Cl- ions. Divert the first 1 min to waste to avoid source contamination. |
References
-
PubChem. (2025).[7][8] Compound Summary: this compound. National Library of Medicine. [Link]
- McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Authoritative review on HILIC mechanisms for hydrophilic amines).
-
Agilent Technologies. (2019).[9] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Waters Corporation. (2020). HILIC Method Development Strategies for Polar Basic Compounds. Application Note. [Link]
- BenchChem. (2025). Fragmentation of Chloroanilines in Mass Spectrometry.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Aminomethyl)-5-chloroaniline | C7H9ClN2 | CID 13465099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Safety Operating Guide
Operational Guide: Disposal and Handling of 3-(Aminomethyl)-5-chloroaniline Dihydrochloride
[1]
Executive Safety Snapshot
Immediate Action Required: Treat this substance as a High-Priority Halogenated Toxicant . As a Senior Application Scientist, I often see this compound mishandled because it looks like a benign salt. It is not. It combines the acute toxicity of chlorinated anilines with the corrosivity of a hydrochloride salt.
Critical Prohibition:
-
NEVER dispose of this down the drain. It is highly toxic to aquatic life and will disrupt municipal water treatment bacterial flora.
-
NEVER mix with bleach (Sodium Hypochlorite).[1] This generates toxic chloramines and potential explosive intermediates.
Chemical Profile & Hazard Identification
| Property | Data | Operational Implication |
| Chemical Structure | Chlorinated Aniline (Salt form) | High aquatic toxicity; potential mutagen.[1] |
| Form | Dihydrochloride (2HCl) | Acidic: Hygroscopic and corrosive to mucous membranes.[1] |
| Solubility | High (Water) | Spreads rapidly in wet environments/spills.[1] |
| Key Hazards | Acute Tox.[1][2] (Oral/Dermal), Aquatic Acute 1 | Requires "Blue" (Health) and "White" (Corrosive) segregation. |
| Waste Stream | Halogenated Organic | Must be incinerated at high temperatures (>1000°C).[1] |
The Science of Disposal (Causality & Logic)
To ensure safety, we must understand the why behind the protocol.
-
The Halogen Factor (Cl): The presence of the chlorine atom on the aromatic ring renders this molecule resistant to standard biodegradation. If released into the environment, it bioaccumulates. Therefore, High-Temperature Incineration is the only validated disposal method to break the C-Cl bond effectively.[1]
-
The Amine/Acid Factor (HCl): As a dihydrochloride, this compound hydrolyzes to lower the pH of local moisture, causing immediate acid burns. However, if you neutralize it with a strong base (like NaOH) before disposal, you liberate the free base aniline , which is significantly more volatile and readily absorbed through the skin.
-
Strategic Choice: We dispose of it as the solid salt or acidic solution to keep the volatility low, letting the professional waste facility handle the neutralization/incineration.
-
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance/Powder)
Use this for expired shelf stock or weighing boat residues.
-
PPE Verification: Nitrile gloves (double-gloved recommended), lab coat, safety goggles. Respiratory protection (N95 or fume hood) is mandatory due to dust inhalation risks.
-
Primary Containment: Place the container or debris into a clear, chemically resistant plastic bag (4 mil polyethylene).
-
Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for HPLC waste or reaction byproducts.
-
Segregation: Do not combine with "Non-Halogenated" solvents (like Acetone/Ethanol waste) if possible.[1] This keeps the cost of disposal lower and prevents cross-reactivity.
-
Container: Use a dedicated "Halogenated Waste" carboy (HDPE or Glass).
-
pH Check: If the solution is highly acidic (pH < 2), ensure the waste container is rated for corrosives.
-
Labeling:
-
Constituents: List all solvents + "3-(Aminomethyl)-5-chloroaniline 2HCl (
-
Hazard Checkbox: Flammable (if solvents present), Toxic, Corrosive.
-
Visual Workflows (Decision Logic)
Diagram 1: Waste Stream Decision Tree
This logic ensures you select the correct regulatory path for disposal.
Caption: Operational logic for segregating chlorinated aniline waste streams to ensure regulatory compliance.
Diagram 2: Spill Response Protocol
A self-validating loop to ensure the area is safe after an accident.[1]
Caption: Closed-loop spill response ensuring complete neutralization and removal of toxic residues.
Emergency Contingencies
Spill Cleanup (Small Scale < 50g)[1]
-
Neutralization: Because this is a dihydrochloride, the spill will be acidic. After absorbing the bulk material, wipe the surface with a 5% Sodium Bicarbonate solution.
-
Observation: Look for bubbling (CO2 release). Continue until bubbling stops.
-
-
Verification: Use a pH strip on the wet surface. It should read neutral (pH 6-8).[1] If it is red (acidic), repeat bicarbonate wash.
Incompatibility Warning
-
Oxidizers: Reaction with strong oxidizers (Peroxides, Permanganates) may cause fire.
-
Hypochlorites (Bleach): STRICTLY FORBIDDEN. Mixing aniline derivatives with bleach produces chloramines, which are potent respiratory toxins.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Washington, D.C.[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7812 (4-Chloroaniline - Parent Structure Data).[1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1][4]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
Source: [Link]
-
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
